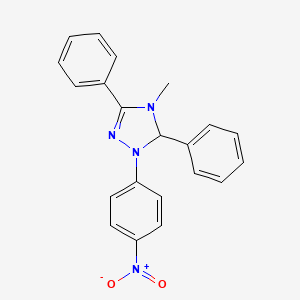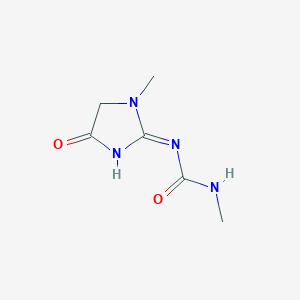![molecular formula C17H22N4O2 B14389708 N-Methyl-N'-[5-(6-oxo-3-phenylpyridazin-1(6H)-yl)pentyl]urea CAS No. 87653-40-5](/img/structure/B14389708.png)
N-Methyl-N'-[5-(6-oxo-3-phenylpyridazin-1(6H)-yl)pentyl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methyl-N’-[5-(6-oxo-3-phenylpyridazin-1(6H)-yl)pentyl]urea is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a pyridazinone core, which is a six-membered ring containing nitrogen atoms, and is substituted with a phenyl group and a pentyl chain linked to a urea moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential utility in research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N’-[5-(6-oxo-3-phenylpyridazin-1(6H)-yl)pentyl]urea typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Phenyl Substitution: The phenyl group can be introduced via a Friedel-Crafts acylation reaction, where the pyridazinone is treated with a phenyl acyl chloride in the presence of a Lewis acid catalyst.
Pentyl Chain Introduction: The pentyl chain can be attached through a nucleophilic substitution reaction, where an appropriate alkyl halide reacts with the pyridazinone derivative.
Urea Formation: The final step involves the reaction of the substituted pyridazinone with methyl isocyanate to form the urea moiety.
Industrial Production Methods
Industrial production of N-Methyl-N’-[5-(6-oxo-3-phenylpyridazin-1(6H)-yl)pentyl]urea may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
N-Methyl-N’-[5-(6-oxo-3-phenylpyridazin-1(6H)-yl)pentyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the carbonyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base or a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
N-Methyl-N’-[5-(6-oxo-3-phenylpyridazin-1(6H)-yl)pentyl]urea has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in studying enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of N-Methyl-N’-[5-(6-oxo-3-phenylpyridazin-1(6H)-yl)pentyl]urea involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of the target, depending on the nature of the binding and the specific pathway involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Methyl-N’-[5-(6-oxo-3-phenylpyridazin-1(6H)-yl)butyl]urea: Similar structure with a shorter alkyl chain.
N-Methyl-N’-[5-(6-oxo-3-phenylpyridazin-1(6H)-yl)hexyl]urea: Similar structure with a longer alkyl chain.
N-Methyl-N’-[5-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl]urea: Similar structure with an even shorter alkyl chain.
Uniqueness
N-Methyl-N’-[5-(6-oxo-3-phenylpyridazin-1(6H)-yl)pentyl]urea is unique due to its specific alkyl chain length, which can influence its chemical reactivity and interaction with biological targets. The presence of the phenyl group and the pyridazinone core also contributes to its distinct properties compared to other similar compounds.
Eigenschaften
CAS-Nummer |
87653-40-5 |
|---|---|
Molekularformel |
C17H22N4O2 |
Molekulargewicht |
314.4 g/mol |
IUPAC-Name |
1-methyl-3-[5-(6-oxo-3-phenylpyridazin-1-yl)pentyl]urea |
InChI |
InChI=1S/C17H22N4O2/c1-18-17(23)19-12-6-3-7-13-21-16(22)11-10-15(20-21)14-8-4-2-5-9-14/h2,4-5,8-11H,3,6-7,12-13H2,1H3,(H2,18,19,23) |
InChI-Schlüssel |
SNHUUEGHSAQBGS-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(=O)NCCCCCN1C(=O)C=CC(=N1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


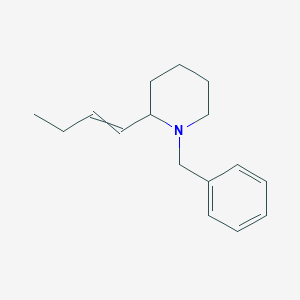
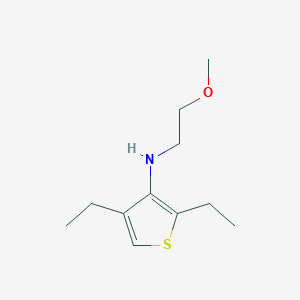
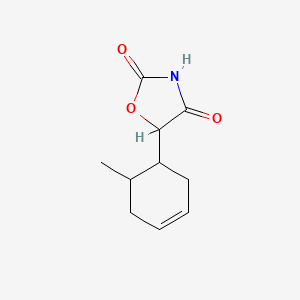
![lithium;spiro[1,5-dihydro-2,4-benzodioxepine-3,1'-cyclopropane]](/img/structure/B14389650.png)

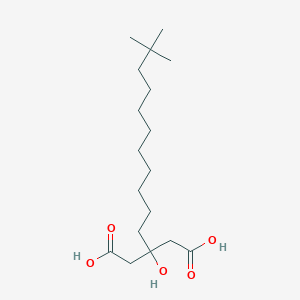
![2-Chloro-9-[3-(dimethylamino)propyl]-9H-thioxanthen-1-OL](/img/structure/B14389668.png)
![2,2'-[(2-Hydroxyethyl)azanediyl]di(propane-1,3-diol)](/img/structure/B14389675.png)
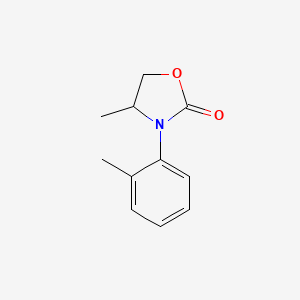
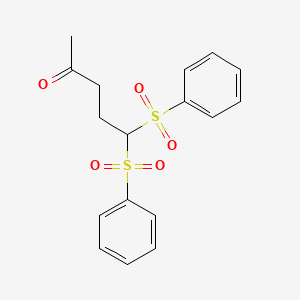
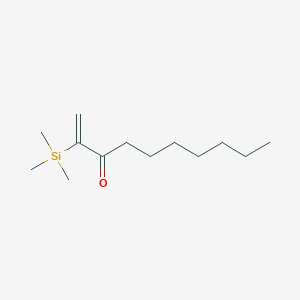
![[2-(2-Methylprop-1-en-1-ylidene)cyclopropyl]methanol](/img/structure/B14389687.png)
